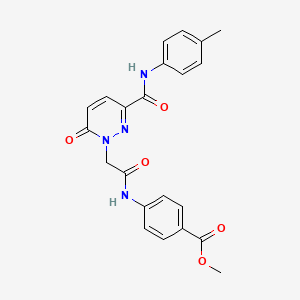
methyl 4-(2-(6-oxo-3-(p-tolylcarbamoyl)pyridazin-1(6H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(6-oxo-3-(p-tolylcarbamoyl)pyridazin-1(6H)-yl)acetamido)benzoate is a chemical compound that belongs to the pyridazinone family. It has been extensively studied for its potential applications in biomedical research due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
Mode of Action
The presence of a carbamoyl group suggests potential interactions with enzymes or receptors through hydrogen bonding .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it is challenging to predict the exact pathways involved. The compound’s structure suggests potential involvement in pathways related to enzyme inhibition or receptor modulation .
Pharmacokinetics
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. Given the lack of information on these aspects, it is difficult to predict the exact effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by pH due to the presence of ionizable groups .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 4-(2-(6-oxo-3-(p-tolylcarbamoyl)pyridazin-1(6H)-yl)acetamido)benzoate is its low toxicity profile, which makes it a safe and effective candidate for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on methyl 4-(2-(6-oxo-3-(p-tolylcarbamoyl)pyridazin-1(6H)-yl)acetamido)benzoate. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Another area of interest is its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for a variety of diseases.
Synthesemethoden
The synthesis of methyl 4-(2-(6-oxo-3-(p-tolylcarbamoyl)pyridazin-1(6H)-yl)acetamido)benzoate involves a multi-step process that includes the reaction of pyridazinone with p-tolyl isocyanate, followed by acetylation with acetic anhydride and methylation with dimethyl sulfate. This method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-(6-oxo-3-(p-tolylcarbamoyl)pyridazin-1(6H)-yl)acetamido)benzoate has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit antibacterial, antifungal, and anti-inflammatory properties. It is also being investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[3-[(4-methylphenyl)carbamoyl]-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-14-3-7-17(8-4-14)24-21(29)18-11-12-20(28)26(25-18)13-19(27)23-16-9-5-15(6-10-16)22(30)31-2/h3-12H,13H2,1-2H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDFGUSHQDAYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

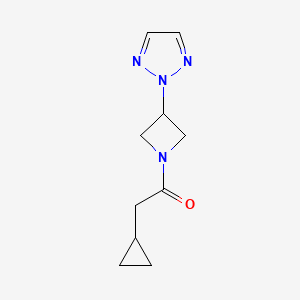
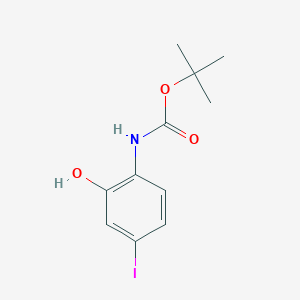
![1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid](/img/structure/B2928641.png)
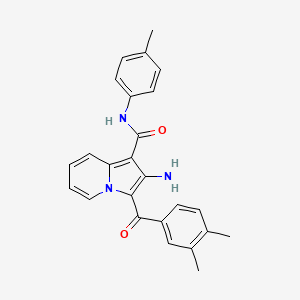
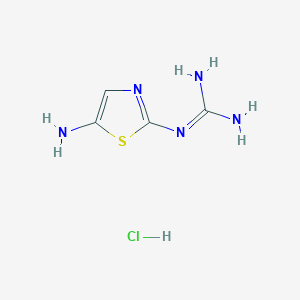
![(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2928645.png)


![(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2928649.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)

